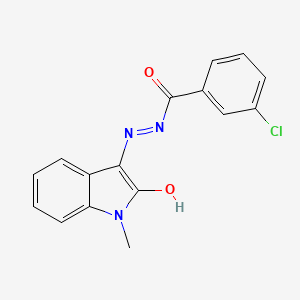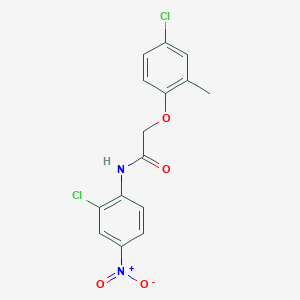![molecular formula C26H22F2N2O2 B11695229 (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Fluorphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Fluorbenzoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über einen Benzimidazol-Kern, der für seine biologische Aktivität bekannt ist, und fluorierte Phenylgruppen, die seine chemische Stabilität und biologische Aktivität verbessern können.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-1-(4-Fluorphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Fluorbenzoat umfasst typischerweise mehrere Schritte:
Bildung des Benzimidazol-Kerns: Dies kann durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder ihren Derivaten unter sauren Bedingungen erreicht werden.
Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet die Verwendung von fluoriertem Benzaldehyd in einer Kondensationsreaktion mit dem Benzimidazol-Derivat.
Veresterung: Der letzte Schritt beinhaltet die Veresterung mit 4-Fluorbenzoesäure unter sauren Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Verwendung von Hochdurchsatz-Screening zur Identifizierung der effizientesten Katalysatoren und Lösungsmittel umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzimidazol-Kern, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können an der Ethenylgruppe auftreten und sie in eine Ethylgruppe umwandeln.
Substitution: Die Fluorphenylgruppen können nukleophile Substitutionsreaktionen eingehen, bei denen die Fluoratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: N-Oxide des Benzimidazol-Kerns.
Reduktion: Ethyl-Derivate der ursprünglichen Verbindung.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann (E)-1-(4-Fluorphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Fluorbenzoat als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen fluorierter Benzimidazol-Derivate auf verschiedene biologische Systeme zu untersuchen. Ihr Potenzial als Pharmakophor macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere im Bereich der Krebs- und antimikrobiellen Wirkstoffe.
Medizin
In der Medizin kann die potenzielle biologische Aktivität der Verbindung für therapeutische Zwecke genutzt werden. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Medikamente.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften wie erhöhter chemischer Stabilität und Beständigkeit gegen Abbau eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (E)-1-(4-Fluorphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Fluorbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Benzimidazol-Kern kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die Fluorphenylgruppen können die Bindungsaffinität und Selektivität der Verbindung verbessern, wodurch sie in ihrer Wirkung effektiver wird.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzodiazole derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent for treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (E)-1-(4-Chlorphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Chlorbenzoat
- (E)-1-(4-Bromphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Brombenzoat
- (E)-1-(4-Methylphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Methylbenzoat
Einzigartigkeit
Die Einzigartigkeit von (E)-1-(4-Fluorphenyl)-2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-Fluorbenzoat liegt in seinen fluorierten Phenylgruppen, die seine chemische Stabilität und biologische Aktivität im Vergleich zu seinen nicht-fluorierten Analoga verbessern können. Dies macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C26H22F2N2O2 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C26H22F2N2O2/c1-17(2)16-30-23-6-4-3-5-22(23)29-25(30)15-24(18-7-11-20(27)12-8-18)32-26(31)19-9-13-21(28)14-10-19/h3-15,17H,16H2,1-2H3/b24-15+ |
InChI-Schlüssel |
XFRIWSAFDWRSKX-BUVRLJJBSA-N |
Isomerische SMILES |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)


![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)

![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)

![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
